molecular formula C13H10N2O3 B11991170 2-[(4-Nitrophenyl)methylideneamino]phenol CAS No. 841-14-5

2-[(4-Nitrophenyl)methylideneamino]phenol

Cat. No.: B11991170
CAS No.: 841-14-5
M. Wt: 242.23 g/mol
InChI Key: SCALUNNCQAUIKS-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methylideneamino]phenol is an organic compound that features a nitrophenyl group attached to a phenol through a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methylideneamino]phenol typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methylideneamino]phenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Reduction: 2-[(4-Aminophenyl)methylideneamino]phenol.

    Oxidation: 2-[(4-Nitrophenyl)methylideneamino]quinone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)methylideneamino]phenol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]phenol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Aminophenyl)methylideneamino]phenol: Similar structure but with an amino group instead of a nitro group.

    2-[(4-Nitrophenyl)methylideneamino]quinone: An oxidized form of the compound.

    4-Nitrophenylhydrazine: Contains a nitrophenyl group but with a hydrazine linkage.

Uniqueness

2-[(4-Nitrophenyl)methylideneamino]phenol is unique due to its combination of a nitrophenyl group and a phenol group linked through a methyleneamino bridge. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

841-14-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10N2O3/c16-13-4-2-1-3-12(13)14-9-10-5-7-11(8-6-10)15(17)18/h1-9,16H

InChI Key

SCALUNNCQAUIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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